molecular formula C27H21N3O6S B12198044 ethyl 4-(5-{(Z)-[6-(4-methoxybenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}furan-2-yl)benzoate

ethyl 4-(5-{(Z)-[6-(4-methoxybenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}furan-2-yl)benzoate

Cat. No.: B12198044
M. Wt: 515.5 g/mol
InChI Key: RHTHHRDHDMWNHK-HAHDFKILSA-N
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Description

Ethyl 4-(5-{(Z)-[6-(4-methoxybenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}furan-2-yl)benzoate is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazin derivatives

Preparation Methods

Chemical Reactions Analysis

Ethyl 4-(5-{(Z)-[6-(4-methoxybenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}furan-2-yl)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-(5-{(Z)-[6-(4-methoxybenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}furan-2-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(5-{(Z)-[6-(4-methoxybenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}furan-2-yl)benzoate involves its interaction with specific molecular targets. The compound’s thiazolo[3,2-b][1,2,4]triazin core is known to interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Ethyl 4-(5-{(Z)-[6-(4-methoxybenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}furan-2-yl)benzoate can be compared with other thiazolo[3,2-b][1,2,4]triazin derivatives:

Properties

Molecular Formula

C27H21N3O6S

Molecular Weight

515.5 g/mol

IUPAC Name

ethyl 4-[5-[(Z)-[6-[(4-methoxyphenyl)methyl]-3,7-dioxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C27H21N3O6S/c1-3-35-26(33)18-8-6-17(7-9-18)22-13-12-20(36-22)15-23-25(32)30-27(37-23)28-24(31)21(29-30)14-16-4-10-19(34-2)11-5-16/h4-13,15H,3,14H2,1-2H3/b23-15-

InChI Key

RHTHHRDHDMWNHK-HAHDFKILSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3

Origin of Product

United States

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